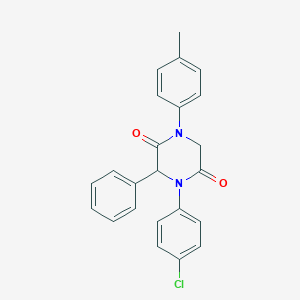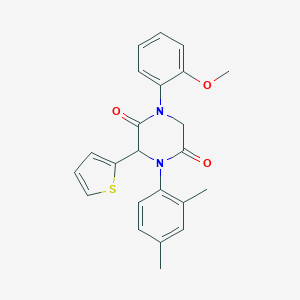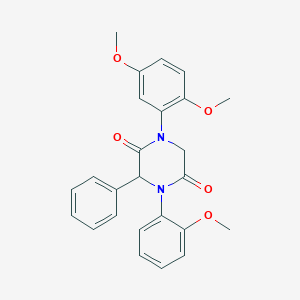
1-(2,5-Dimethoxyphenyl)-4-(2-methoxyphenyl)-3-phenyl-2,5-piperazinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,5-Dimethoxyphenyl)-4-(2-methoxyphenyl)-3-phenyl-2,5-piperazinedione, also known as DPP, is a synthetic compound with potential applications in the field of medicinal chemistry. It belongs to the class of piperazine derivatives and has a complex chemical structure that makes it an interesting target for research.
作用機序
The mechanism of action of 1-(2,5-Dimethoxyphenyl)-4-(2-methoxyphenyl)-3-phenyl-2,5-piperazinedione is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in cell growth and survival. It has been shown to inhibit the activity of cyclin-dependent kinases, which are involved in cell cycle regulation, and to activate the p53 tumor suppressor protein, which induces cell death.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the inhibition of angiogenesis. It has also been shown to have antioxidant properties and to protect against oxidative stress.
実験室実験の利点と制限
One of the advantages of using 1-(2,5-Dimethoxyphenyl)-4-(2-methoxyphenyl)-3-phenyl-2,5-piperazinedione in lab experiments is its ability to selectively target cancer cells without affecting normal cells. This makes it a promising candidate for the development of anticancer drugs. However, its complex chemical structure and limited availability can make it difficult to synthesize and study.
将来の方向性
There are several future directions for research on 1-(2,5-Dimethoxyphenyl)-4-(2-methoxyphenyl)-3-phenyl-2,5-piperazinedione, including the development of more efficient synthesis methods, the optimization of its therapeutic effects, and the exploration of its potential applications in other medical conditions. Further studies are also needed to elucidate its mechanism of action and to evaluate its safety and efficacy in clinical trials.
合成法
1-(2,5-Dimethoxyphenyl)-4-(2-methoxyphenyl)-3-phenyl-2,5-piperazinedione can be synthesized using various methods, including the reaction of 1,2-bis(2-methoxyphenyl)ethane-1,2-dione with phenylhydrazine and subsequent oxidation with manganese dioxide. Another method involves the reaction of 1,2-bis(2-methoxyphenyl)ethane-1,2-dione with 2,5-dimethoxyaniline in the presence of sodium acetate and acetic anhydride.
科学的研究の応用
1-(2,5-Dimethoxyphenyl)-4-(2-methoxyphenyl)-3-phenyl-2,5-piperazinedione has been studied for its potential therapeutic effects in various medical conditions, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to possess antitumor activity by inducing apoptosis in cancer cells and inhibiting angiogenesis. This compound has also been found to have neuroprotective effects by preventing the formation of beta-amyloid plaques in the brain.
特性
分子式 |
C25H24N2O5 |
|---|---|
分子量 |
432.5 g/mol |
IUPAC名 |
1-(2,5-dimethoxyphenyl)-4-(2-methoxyphenyl)-3-phenylpiperazine-2,5-dione |
InChI |
InChI=1S/C25H24N2O5/c1-30-18-13-14-22(32-3)20(15-18)26-16-23(28)27(19-11-7-8-12-21(19)31-2)24(25(26)29)17-9-5-4-6-10-17/h4-15,24H,16H2,1-3H3 |
InChIキー |
VNAGYVVNBJVYDY-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)N2CC(=O)N(C(C2=O)C3=CC=CC=C3)C4=CC=CC=C4OC |
正規SMILES |
COC1=CC(=C(C=C1)OC)N2CC(=O)N(C(C2=O)C3=CC=CC=C3)C4=CC=CC=C4OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(3,5-Dimethylphenyl)-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione](/img/structure/B242407.png)
![1-(4-Methylphenyl)-3-[4-(methylsulfanyl)phenyl]-4-phenyl-2,5-piperazinedione](/img/structure/B242408.png)
![3-[4-(Dimethylamino)phenyl]-4-(4-ethoxyphenyl)-1-(4-methylphenyl)-2,5-piperazinedione](/img/structure/B242410.png)

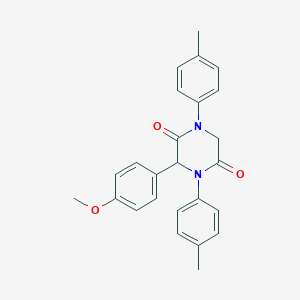


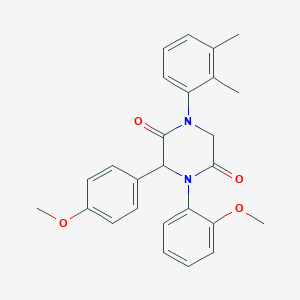

![1-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione](/img/structure/B242426.png)
![3-[4-(Dimethylamino)phenyl]-4-(2,4-dimethylphenyl)-1-(4-methylphenyl)-2,5-piperazinedione](/img/structure/B242427.png)

